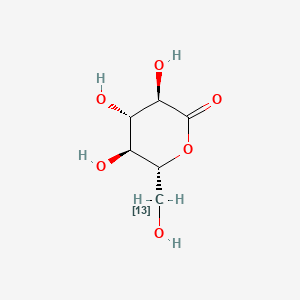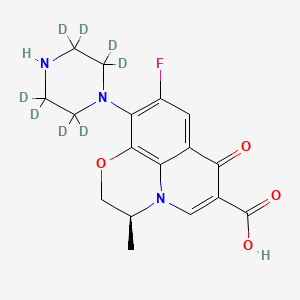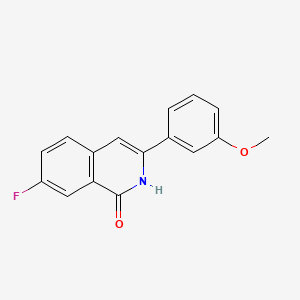ethanone](/img/structure/B12413527.png)
1-[(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexyl](113C)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexylethanone is a complex organic compound characterized by its unique cyclohexyl structure with multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexylethanone typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Cyclohexane Derivative Formation: The initial step involves the formation of a cyclohexane derivative with specific stereochemistry.
Hydroxylation: Introduction of hydroxyl groups at the desired positions on the cyclohexane ring. This can be achieved through various hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of industrial catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexylethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
1-(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexylethanone involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the cyclohexane ring can form hydrogen bonds with enzymes and receptors, influencing their activity. The ethanone group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3,4,5-Tetrahydroxycyclohexane: Similar structure but lacks the ethanone group.
Cyclohexane-1,3,4,5-tetrol: Another similar compound with hydroxyl groups but different stereochemistry.
Quinic Acid: Contains a cyclohexane ring with multiple hydroxyl groups and a carboxylic acid group.
Uniqueness
1-(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexylethanone is unique due to its specific stereochemistry and the presence of both hydroxyl and ethanone groups. This combination of functional groups and stereochemistry provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H14O5 |
|---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
1-[(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexyl](113C)ethanone |
InChI |
InChI=1S/C8H14O5/c1-4(9)8(13)2-5(10)7(12)6(11)3-8/h5-7,10-13H,2-3H2,1H3/t5-,6-,7-,8+/m1/s1/i2+1,4+1,8+1 |
InChI Key |
IUIGCXCNXUZWIL-DPYFZYKLSA-N |
Isomeric SMILES |
C[13C](=O)[13C@]1(C[C@H]([C@@H]([C@@H]([13CH2]1)O)O)O)O |
Canonical SMILES |
CC(=O)C1(CC(C(C(C1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)



![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)







